6,8-Dichloro-chroman-3-carboxylic acid ethyl ester
Description
Molecular Architecture and Stereochemical Features
6,8-Dichloro-chroman-3-carboxylic acid ethyl ester possesses a complex molecular architecture centered around the chroman ring system, which consists of a benzene ring fused to a six-membered oxygen-containing heterocycle. The molecular formula C₁₂H₁₂Cl₂O₃ reveals the presence of twelve carbon atoms, twelve hydrogen atoms, two chlorine atoms, and three oxygen atoms, resulting in a molecular weight of 275.12 grams per mole. The compound's structure features two chlorine substituents positioned at the 6 and 8 positions of the benzene ring, creating a distinctive substitution pattern that influences both its chemical reactivity and physical properties.
The stereochemical complexity of this compound arises from the presence of one undefined stereocenter at the 3-position of the chroman ring, where the carboxylic acid ethyl ester group is attached. This asymmetric center contributes to the compound's three-dimensional structure and may exist in different stereoisomeric forms. The ethyl ester functionality extends from the 3-position, introducing additional conformational flexibility through the ethyl chain, which can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds.
The spatial arrangement of atoms within the molecule demonstrates the characteristic boat-like conformation of the chroman ring system, with the oxygen atom bridging positions 1 and 4 of the six-membered heterocycle. The chlorine atoms at positions 6 and 8 create significant steric and electronic effects that influence the overall molecular geometry and reactivity profile. The ethyl ester group projects from the saturated portion of the chroman ring, providing a hydrophobic extension that contributes to the compound's lipophilic character.
Properties
IUPAC Name |
ethyl 6,8-dichloro-3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEOJNTUKMBWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696227 | |
| Record name | Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-53-4 | |
| Record name | Ethyl 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,8-Dichloro-chroman-3-carboxylic acid ethyl ester is a member of the chroman family, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly due to its antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
- Chemical Formula : C10H8Cl2O3
- Molecular Weight : 245.08 g/mol
- CAS Number : 83823-07-8
The structure includes a chroman ring substituted at positions 6 and 8 with chlorine atoms and a carboxylic acid ethyl ester at the 3 position. This specific substitution pattern is believed to influence its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The presence of chlorine atoms may enhance its reactivity towards various biological targets, while the ethyl ester group can undergo hydrolysis to release the active carboxylic acid, further interacting with cellular components.
Antioxidant Activity
Research indicates that compounds within the chroman family exhibit significant antioxidant properties. The mechanism involves electron donation to neutralize free radicals, thereby reducing oxidative stress in biological systems.
Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Case Studies and Research Findings
- Antioxidant Studies : In a comparative study of chroman derivatives, this compound exhibited a higher radical scavenging activity than its non-chlorinated counterparts, indicating that chlorination enhances antioxidant capacity.
- Cytotoxicity Assays : Research involving structural analogs revealed that similar compounds induced significant cell death in cancer cell lines at concentrations as low as 0.1 mM. The findings suggest that modifications in the chroman structure can lead to improved cytotoxic effects against various cancers .
- Inflammatory Response : A study focusing on inflammatory markers showed that derivatives of chroman compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, supporting their use in anti-inflammatory therapies .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6,8-Dichloro-chroman-3-carboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structural properties allow it to participate in various chemical reactions, including oxidation and chlorination. These reactions are essential for developing new chemical entities in medicinal chemistry.
Case Study: Synthesis of Thioctic Acid
One notable application is its role in synthesizing thioctic acid (alpha-lipoic acid), a compound with significant antioxidant properties used in treating metabolic disorders such as diabetes and neurodegenerative diseases. The synthesis typically involves using this compound as a precursor, showcasing its importance in pharmaceutical chemistry .
Pharmaceutical Applications
Therapeutic Potential
Research indicates that derivatives of 6,8-dichloro-chroman-3-carboxylic acid have potential therapeutic applications due to their biological activity. For instance, compounds derived from this structure have been studied for their effects on lipid metabolism and their potential use in treating conditions like hyperlipidemia and diabetes .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of nuclear receptors involved in metabolic pathways. For example, activation of the farnesoid X receptor (FXR) by related compounds has been shown to influence triglyceride metabolism and glucose homeostasis .
Agrochemical Applications
Herbicide Development
The compound has also been explored for use in agrochemicals, particularly as a component in herbicide formulations. Its chlorinated structure may enhance the herbicidal activity against various weed species while minimizing the impact on crop plants .
Case Study: Herbicide-Safener Combinations
Research has demonstrated that combining 6,8-dichloro-chroman-3-carboxylic acid derivatives with safeners can improve the efficacy of herbicides while protecting crops from potential phytotoxicity. This approach is crucial for sustainable agricultural practices .
Data Summary
The following table summarizes key applications and findings related to this compound:
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Chlorine vs. Methoxy Substitution : The dichloro-chroman ester’s chlorine atoms likely increase oxidative stability and reactivity in electrophilic substitutions compared to the methoxy analog.
- Ester Group Size : The ethyl ester in the target compound may offer better solubility in organic solvents than the methyl variant, balancing lipophilicity and molecular bulk.
- Comparative Reactivity: Unlike Etocrylene’s UV-active cyano group, the dichloro-chroman ester’s aromatic system could be tailored for catalytic or ligand-binding applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6,8-Dichloro-chroman-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via esterification of 6,8-Dichloro-chroman-3-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) . Key parameters include temperature control (70–90°C), stoichiometric excess of ethanol (3:1 molar ratio), and reaction time (8–12 hours). Post-synthesis, purification via column chromatography (silica gel, hexane:ethyl acetate 4:1) yields >95% purity.
- Optimization : Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate) and adjust acid catalyst concentration (0.5–1.0 mol%) to minimize byproducts like unreacted acid or diethyl ether derivatives .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.3 (t, 3H, -CH₂CH₃), δ 4.3 (q, 2H, -OCH₂), δ 6.9–7.2 (m, aromatic protons from chroman ring) .
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) to confirm purity (>95%) and detect impurities like residual carboxylic acid .
- Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 275.0 confirms molecular weight (C₁₂H₁₁Cl₂O₃) .
Q. What biological screening models are appropriate for evaluating the compound’s anti-inflammatory activity?
- In Vitro Models :
- COX-2 Inhibition Assay : Measure IC₅₀ values using recombinant COX-2 enzyme and colorimetric detection of prostaglandin E₂ (PGE₂) .
- Cell-Based Assays : Test cytotoxicity in RAW 264.7 macrophages (MTT assay) and assess TNF-α suppression via ELISA .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Focus on hydrophobic interactions between chlorine substituents and active-site residues (e.g., Val³⁴⁹, Tyr³⁸⁵) .
- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Dynamic Effects : Consider restricted rotation of the ethyl ester group, leading to non-equivalent protons. Variable-temperature NMR (25–60°C) can coalesce split peaks .
- Impurity Analysis : Use GC-MS to detect trace solvents (e.g., residual ethanol) or degradation products like 6,8-Dichloro-chroman-3-carboxylic acid .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Formulation Approaches :
- Co-Solvents : Use PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (>2 mg/mL) .
- Prodrug Design : Synthesize sodium or lysine salts of the carboxylic acid derivative for improved bioavailability .
Safety and Handling Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
